Ethyl 2,5-dibromonicotinate Ethyl 2,5-dibromonicotinate
Brand Name: Vulcanchem
CAS No.: 1214375-74-2
VCID: VC0035806
InChI: InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=CC(=C1)Br)Br
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.957

Ethyl 2,5-dibromonicotinate

CAS No.: 1214375-74-2

Cat. No.: VC0035806

Molecular Formula: C8H7Br2NO2

Molecular Weight: 308.957

* For research use only. Not for human or veterinary use.

Ethyl 2,5-dibromonicotinate - 1214375-74-2

Specification

CAS No. 1214375-74-2
Molecular Formula C8H7Br2NO2
Molecular Weight 308.957
IUPAC Name ethyl 2,5-dibromopyridine-3-carboxylate
Standard InChI InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Standard InChI Key NMPIHOQTXGSWRI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CC(=C1)Br)Br

Introduction

Chemical Identity and Physical Properties

Ethyl 2,5-dibromonicotinate is a halogenated pyridine derivative with bromination at the 2 and 5 positions of the pyridine ring. The compound features an ethyl ester group attached to the carboxylic acid function at the 3-position of the nicotinic acid structure.

Basic Chemical Information

The compound possesses the following fundamental characteristics:

PropertyValue
CAS Registry Number1214375-74-2
Molecular FormulaC₈H₇Br₂NO₂
Molecular Weight308.957 g/mol
IUPAC NameEthyl 2,5-dibromopyridine-3-carboxylate
Standard InChIInChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Standard InChIKeyNMPIHOQTXGSWRI-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N=CC(=C1)Br)Br

The molecule contains 11 heavy atoms with a pyridine ring as its core structure, modified with two bromine atoms at positions 2 and 5, and an ethyl carboxylate group at position 3.

Physical Properties

The physical properties of ethyl 2,5-dibromonicotinate are crucial for its handling and application in laboratory settings. While specific physical data for this compound is limited in direct research literature, comparative analysis with similar structures allows for reasonable property estimations:

Physical PropertyValue/Description
AppearanceTypically a crystalline solid
SolubilitySoluble in organic solvents like dichloromethane, ethyl acetate, and DMSO
StabilityRelatively stable under normal laboratory conditions
StorageRecommended storage at controlled room temperature in sealed containers

Synthesis and Preparation

The preparation of ethyl 2,5-dibromonicotinate typically involves the selective bromination of ethyl nicotinate, which serves as the parent compound. Several synthetic approaches have been documented in the literature.

Synthetic Routes

The most common synthesis pathway involves the bromination of ethyl nicotinate using appropriate brominating agents:

  • Direct bromination using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetic acid.

  • Careful control of reaction conditions to ensure selective bromination at the desired 2 and 5 positions without over-bromination.

  • The reaction is typically conducted under anhydrous conditions and may require temperature control to ensure regioselectivity.

Purification Methods

After synthesis, the compound requires purification to remove reaction byproducts and unreacted starting materials:

  • Recrystallization from appropriate solvents or solvent mixtures

  • Column chromatography, typically using silica gel and appropriate eluent systems

  • Filtration and washing procedures to remove inorganic salts and other impurities

The final product should be characterized for purity using standard analytical techniques.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of ethyl 2,5-dibromonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about the compound:

  • ¹H NMR would typically show signals for:

    • Ethyl group protons (triplet for CH₃ and quartet for CH₂)

    • Aromatic protons of the pyridine ring (typically 2 signals)

  • ¹³C NMR would display signals for:

    • Carbonyl carbon of the ester group

    • Aromatic carbons of the pyridine ring

    • Carbons of the ethyl group

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups:

  • Ester carbonyl stretching vibration (typically around 1700-1750 cm⁻¹)

  • C-Br stretching vibrations

  • Aromatic C=C and C=N stretching vibrations from the pyridine ring

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the structure:

  • Molecular ion peak at m/z ≈ 309 (consistent with the molecular formula)

  • Isotope pattern characteristic of a compound containing two bromine atoms

  • Fragment ions resulting from the loss of bromine atoms and/or the ethyl group

Chemical Reactivity and Applications

Ethyl 2,5-dibromonicotinate demonstrates significant reactivity due to its functional groups and serves as a valuable intermediate in organic synthesis.

Reactivity Profile

The compound exhibits several reactive sites:

  • The bromine atoms at positions 2 and 5 can participate in various cross-coupling reactions, including:

    • Suzuki-Miyaura coupling

    • Stille coupling

    • Negishi coupling

    • Sonogashira coupling

  • The ester group can undergo typical ester reactions:

    • Hydrolysis to the corresponding carboxylic acid

    • Transesterification

    • Reduction to alcohols

    • Amidation to form amides

Applications in Organic Synthesis

Ethyl 2,5-dibromonicotinate serves as an important building block in organic synthesis:

  • Used as an intermediate in pharmaceutical and agrochemical development

  • Valuable in the synthesis of heterocyclic compounds

  • Serves as a precursor for creating more complex pyridine derivatives

  • Utilized in the preparation of materials for electronic applications

Comparison with Related Compounds

Understanding the relationships between ethyl 2,5-dibromonicotinate and similar compounds provides valuable context for its properties and applications.

Structural Analogues

Several related compounds show structural similarity to ethyl 2,5-dibromonicotinate:

CompoundMolecular FormulaKey Structural Differences
Ethyl 2,4-dibromonicotinateC₈H₇Br₂NO₂Bromination at positions 2 and 4 instead of 2 and 5
Ethyl 2,6-dibromonicotinateC₈H₇Br₂NO₂Bromination at positions 2 and 6 instead of 2 and 5
Methyl 2,5-dibromonicotinateC₇H₅Br₂NO₂Methyl ester instead of ethyl ester
Ethyl nicotinateC₈H₉NO₂No bromine substitution (parent compound)
Ethyl 5-bromo-2-methylnicotinateC₉H₁₀BrNO₂Contains one bromine and a methyl group
Ethyl 2,5-dibromothiophene-3-carboxylateC₇H₆Br₂O₂SThiophene ring instead of pyridine ring

These compounds share similar synthetic pathways and often exhibit comparable reactivity patterns, though with varying degrees of electrophilicity and steric effects .

Reactivity Comparisons

The position of bromine atoms significantly affects the reactivity profile:

  • Compounds with bromination at positions 2 and 5 (as in ethyl 2,5-dibromonicotinate) generally show:

    • Enhanced reactivity toward nucleophilic substitution at the 2-position

    • Favorable coupling reactions at both bromine positions

  • The parent compound, ethyl nicotinate, lacks the bromine substituents and therefore shows:

    • Less reactivity toward cross-coupling reactions

    • Different electronic properties due to the absence of electron-withdrawing bromine atoms

Research Applications and Future Perspectives

Ethyl 2,5-dibromonicotinate continues to find applications in various research areas.

Current Research Utilization

The compound has been utilized in:

  • Development of pharmaceutical intermediates

  • Synthesis of heterocyclic compounds with potential biological activity

  • Preparation of materials for electronic applications

  • Research into novel synthetic methodologies

Future Research Directions

Potential areas for future exploration include:

  • Application in the synthesis of complex heterocyclic systems with medicinal properties

  • Development of new cross-coupling methodologies using this compound as a substrate

  • Utilization in materials science for the development of functional materials

  • Investigation of catalytic processes that can selectively transform one bromine position

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